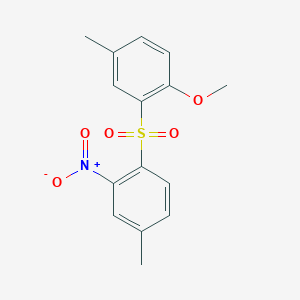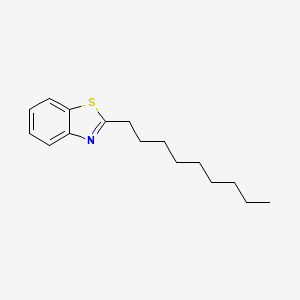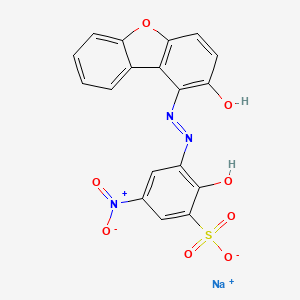
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfonyl functional groups
Méthodes De Préparation
The synthesis of 1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Analyse Des Réactions Chimiques
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions that modify the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene can be compared with similar compounds such as:
4-Methoxy-2-methylaniline: This compound has a similar methoxy and methyl substitution pattern but lacks the nitro and sulfonyl groups.
Benzene, 4-methoxy-2-methyl-1-nitro: This compound shares the methoxy, methyl, and nitro groups but does not have the sulfonyl group.
The presence of the sulfonyl group in this compound makes it unique and imparts different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
5465-82-7 |
|---|---|
Formule moléculaire |
C15H15NO5S |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
1-methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H15NO5S/c1-10-5-7-14(12(8-10)16(17)18)22(19,20)15-9-11(2)4-6-13(15)21-3/h4-9H,1-3H3 |
Clé InChI |
DXDOAQQENXKUMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)


![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)




![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
